Methyl 3-methyl-1-piperidineacetate

Description

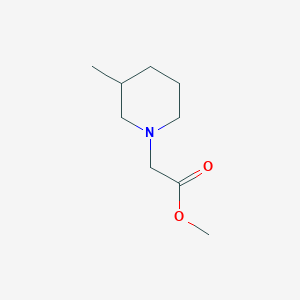

Methyl 3-methyl-1-piperidineacetate is an organic compound characterized by a piperidine ring substituted with a methyl group at the 3-position and an acetate ester moiety. Piperidine derivatives are widely studied for their bioactive properties, and ester functionalities often enhance solubility or serve as protective groups in synthetic pathways .

Properties

CAS No. |

891425-84-6 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(3-methylpiperidin-1-yl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-8-4-3-5-10(6-8)7-9(11)12-2/h8H,3-7H2,1-2H3 |

InChI Key |

XUCOFVLYKILFMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs from

Several structurally related compounds from the piperidine and pyrrolidine ester families highlight key differences:

| Compound Name | CAS No. | Key Structural Features | Applications/Notes |

|---|---|---|---|

| Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate | 17824-87-2 | Piperidine ring, phenyl group, ethyl ester | Potential CNS agent due to piperidine |

| Butyl 3-phenyl-3-piperidin-1-ylpropanoate | 17824-89-4 | Piperidine ring, butyl ester | Enhanced lipophilicity for drug delivery |

| Methyl 2-(2-benzylisoindolin-1-yl)acetate | 444583-96-4 | Isoindoline core, benzyl group, methyl ester | Likely used in heterocyclic synthesis |

Key Observations :

Ester-Containing Natural Products from

Plant-derived methyl esters, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester , differ significantly in backbone complexity:

| Compound Name | Backbone Type | Functional Groups | Natural Source |

|---|---|---|---|

| Sandaracopimaric acid methyl ester | Diterpene | Carboxylic acid ester, cyclic | Austrocedrus chilensis |

| Z-Communic acid methyl ester | Labdane diterpene | Conjugated diene, ester | Austrocedrus chilensis |

Comparison :

- Molecular Complexity : this compound has a simpler structure compared to diterpene esters, which feature multi-ring systems. This simplicity may facilitate synthetic scalability .

- Bioactivity : Diterpene esters often exhibit antimicrobial or anti-inflammatory properties, whereas piperidine esters are more commonly associated with neurological activity .

Volatile Organic Compound (VOC) Esters from

Methyl salicylate, a simple aromatic ester, serves as a benchmark for comparing physical properties:

Insights :

- Volatility : this compound likely has lower volatility than methyl salicylate due to the piperidine ring’s hydrogen-bonding capacity.

- Synthetic Utility : The piperidine moiety offers a reactive site for further functionalization, unlike methyl salicylate’s static aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.